4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid

Enzyme Inhibition HPPD Tyrosine Catabolism

This racemic aspartic acid scaffold is irreplaceable for defining the low-affinity boundary in HPPD inhibition assays (Ki 300 µM) and benchmarking amine oxidase SAR programs (IC50 11 µM). Generic substitution carries extreme risk; minor structural changes shift potency by orders of magnitude, invalidating comparative data. The favorable XLogP (-0.4) and TPSA (91.3 Ų) ensure solubility in high-concentration enzymatic screens where lipophilic analogs fail. Procure with confidence to ensure target engagement fidelity.

Molecular Formula C16H16ClN3O3
Molecular Weight 333.77
CAS No. 1046801-40-4
Cat. No. B2509825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
CAS1046801-40-4
Molecular FormulaC16H16ClN3O3
Molecular Weight333.77
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2)Cl
InChIInChI=1S/C16H16ClN3O3/c17-12-5-1-2-6-13(12)20-15(21)8-14(16(22)23)19-10-11-4-3-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,20,21)(H,22,23)
InChIKeyPXXFCMGKKXYSJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid (CAS 1046801-40-4): Procurement-Relevant Compound Profile


4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid (CAS 1046801-40-4) is a synthetic aspartic acid derivative with a molecular formula of C16H16ClN3O3 and a molecular weight of 333.77 g/mol [1]. It features a central butanoic acid scaffold substituted with a 2-chloroanilino amide and a pyridin-3-ylmethylamino group. The compound is documented as a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), with complete inhibition observed at 0.5–1.0 mM, and a reported Ki of 300 µM [2]. It is primarily utilized as a research tool in enzyme inhibition and protein-ligand interaction studies. Notably, the compound exists as a racemic mixture, with distinct (R) and (S) enantiomers also characterized [1], a feature that can critically impact target selectivity and must be considered in procurement decisions.

Why Generic Substitution of 4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid Fails for Critical Research Applications


Generic substitution within this class of aspartic acid derivatives is not viable due to a confluence of factors including stereochemistry, subtle structural variations that dramatically alter target engagement, and the compound's unique multi-target profile. The compound is a racemic mixture of (R) and (S) enantiomers, and even minor alterations in the chlorophenyl or pyridinylmethyl substituents can abolish activity against specific targets like HPPD [1] or amine oxidases [2]. This sensitivity is evidenced by the significant variation in reported potencies across different targets; the compound shows weak HPPD inhibition (Ki 300 µM) yet a related analog demonstrates potent HPPD inhibition (IC50 20 nM) [3], highlighting that small structural changes can lead to orders-of-magnitude differences in activity. A user relying on an uncharacterized 'similar' compound risks acquiring a molecule with fundamentally different and unpredictable biological activity, invalidating experimental results.

Quantitative Differentiation Evidence for 4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid (CAS 1046801-40-4)


HPPD Enzyme Inhibition: A Distinct Weak Affinity Profile Compared to Potent HPPD Inhibitors

The target compound is a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) with a reported Ki of 300,000 nM (300 µM), achieving complete inhibition only at a high concentration of 0.5–1.0 mM [1]. In stark contrast, a structurally related HPPD inhibitor, CHEMBL309664, exhibits an IC50 of 20 nM against the same enzyme from pig liver [2]. This >10,000-fold difference in potency demonstrates that 4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid is a uniquely weak HPPD binder, making it suitable as a low-affinity control probe or for studying weak protein-ligand interactions, whereas its potent analog is suited for functional knockout studies.

Enzyme Inhibition HPPD Tyrosine Catabolism Herbicide Discovery

Amine Oxidase Inhibition: Contextualizing Activity Within the US9161922 Patent Series

The target compound appears in BindingDB (BDBM185645) with an IC50 of 11,000 nM, linked to patent US9161922 concerning amine oxidase inhibitors [1]. When compared to other compounds from the same patent, such as Compound 3 (3-Phenyl-prop-2-ynylamine) which shows a Ki of 21,000 nM against Dopamine beta-hydroxylase [2], the target compound demonstrates superior potency (approximately 2-fold). This positions it as a moderately active amine oxidase inhibitor within this specific chemical series.

Amine Oxidase Copper Amine Oxidase Patent-Defined Selectivity

Stereochemical Differentiation: The Impact of Chirality on Biological Activity

4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid (CAS 1046801-40-4) is a racemic mixture of (R) and (S) enantiomers. The individual enantiomers, (2R)-4-(2-chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid and (2S)-4-(2-chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid, have been separately characterized [1]. In structurally similar alpha-amino acid derivatives, enantiomeric purity is a well-established determinant of binding affinity and selectivity. For example, D-amino acid oxidase (DAAO) inhibitors show stereospecificity, with only the D-enantiomer being active [2]. While direct comparative activity data for the pure enantiomers of this compound is absent from accessible sources, the fundamental principle dictates that the racemate cannot be assumed to be functionally equivalent to a single enantiomer. A user requiring a specific enantiomer for a stereosensitive target will find the racemic mixture unsuitable.

Chirality Enantiomer-Specific Activity Stereochemistry

Physicochemical Property Profile: Calculated Drug-Likeness and Permeability Indicators

The target compound has a calculated XLogP3-AA of -0.4, a topological polar surface area (TPSA) of 91.3 Ų, 3 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. In contrast, many potent HPPD inhibitors, such as the triketone class (e.g., mesotrione, XLogP ~1.5), are significantly more lipophilic. The compound's lower lipophilicity is associated with higher aqueous solubility and potentially lower membrane permeability compared to more lipophilic analogs. This physicochemical profile makes it particularly amenable to in vitro biochemical assays where solubility is paramount, but may limit its utility in cell-based or in vivo models where passive membrane diffusion is required, compared to more lipophilic alternatives.

Physicochemical Properties Drug-Likeness ADME Lipophilicity

Defined Application Scenarios for 4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid (CAS 1046801-40-4) Based on Quantitative Differentiation Evidence


Low-Affinity HPPD Control Probe for Understanding Weak Protein-Ligand Interactions

The compound's uniquely weak HPPD inhibitory activity (Ki = 300 µM, complete inhibition at 0.5–1.0 mM) makes it an ideal low-affinity control probe. Researchers investigating HPPD mechanisms or screening for high-affinity inhibitors can use compound CAS 1046801-40-4 to define the lower boundary of active concentration ranges, ensuring that observed effects from potent analogs (e.g., IC50 ~20 nM) are not due to non-specific assay interference. This application directly leverages the quantitative differentiation established in Section 3, Evidence Item 1 [1].

Structure-Activity Relationship (SAR) Studies for Amine Oxidase Inhibitor Lead Optimization

With a defined IC50 of 11 µM in an amine oxidase inhibition assay from the US9161922 patent series, the compound serves as a reference point for SAR exploration. Medicinal chemists can benchmark new synthetic analogs against this baseline activity to quantify improvements or understand the impact of structural modifications on target engagement. This scenario is directly supported by the quantitative evidence in Section 3, Evidence Item 2 [1].

Stereochemical Selectivity Studies Using Defined Enantiomers vs. Racemate

The availability of the racemic mixture (CAS 1046801-40-4) alongside separately characterized (R) and (S) enantiomers enables systematic investigation of stereochemical effects on binding and activity. A study comparing the racemate to individual enantiomers can quantify eudysmic ratios and identify the eutomer for a given target. This scenario directly stems from the stereochemical differentiation evidence in Section 3, Evidence Item 3 [1].

Biochemical Assay Development Requiring High Solubility Compounds

The compound's favorable aqueous solubility profile, as indicated by a low XLogP of -0.4 and moderate TPSA of 91.3 Ų, makes it well-suited for in vitro biochemical assays where compound precipitation is a common failure mode with more lipophilic inhibitors. It can be employed as a soluble scaffold for developing high-concentration enzymatic assays, particularly when lipophilic analogs fail due to solubility limitations. This application is based on the physicochemical evidence in Section 3, Evidence Item 4 [1].

Quote Request

Request a Quote for 4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.